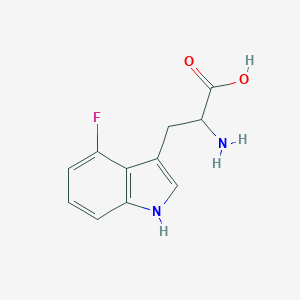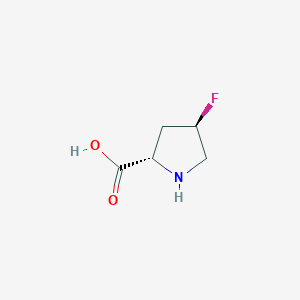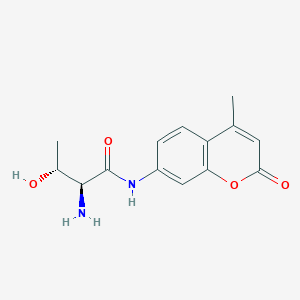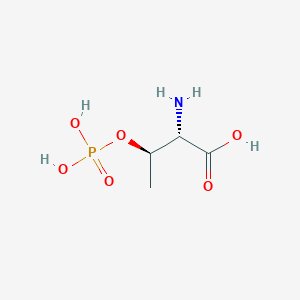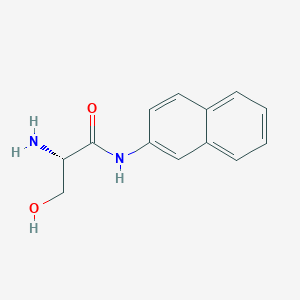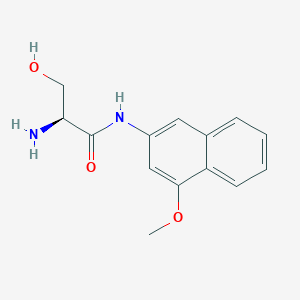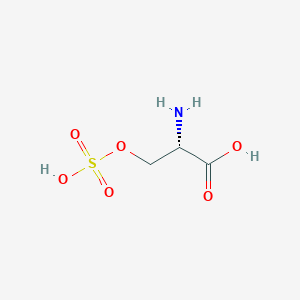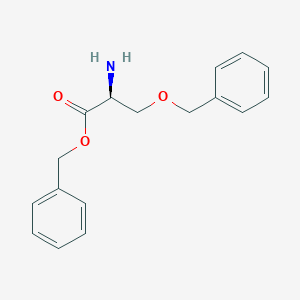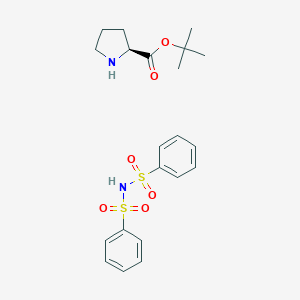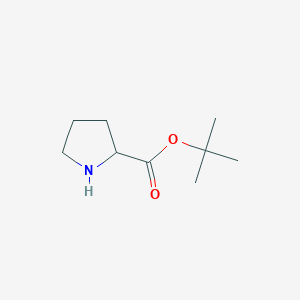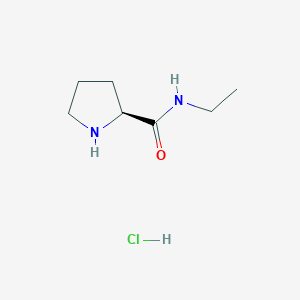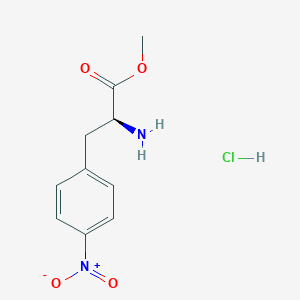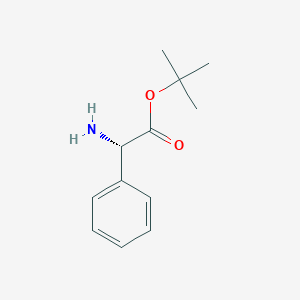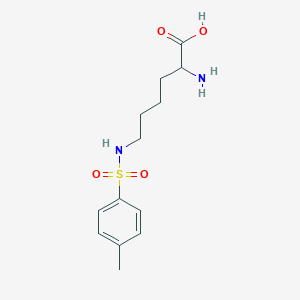
(S)-2-Amino-6-(4-methylphenylsulfonamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Plant Disease Control and Priming Plant Resistance
Recent advances have highlighted the effectiveness of natural compounds in inducing plant resistance against a variety of pathogens. Hexanoic acid (Hx), a natural priming agent, has shown efficacy in a wide range of host plants and pathogens. It activates broad-spectrum defenses, including callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways, and primes pathogen-specific responses. Its role in priming redox-related genes for an antioxidant protective effect suggests its critical utility in limiting necrotrophic infections. This positions Hx as a valuable tool for molecular characterization of plant defenses, underscoring its potential as a model for studying natural plant inducers (Aranega-Bou et al., 2014).
Photodynamic Therapy Enhancement
In the context of photodynamic therapy (PDT), the optimization of protoporphyrin IX (PpIX) accumulation is crucial for improving clinical outcomes. Strategies involving pretreatment to enhance ALA (5-aminolaevulinic acid) uptake and PpIX production have been explored. This includes the use of keratolytics, microdermabrasion, laser ablation, and penetration enhancers to improve the skin's absorption of ALA. Furthermore, temperature modulation and the use of additives that interact with the heme biosynthetic pathway, such as iron-chelating substances, have shown potential in enhancing PpIX content, thereby improving PDT efficacy (Gerritsen et al., 2008).
Environmentally Friendly Corrosion Inhibition
Sulfamic acid has emerged as an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition. As an alternative electrolyte, it offers a less toxic and more sustainable option for cleaning metallic surfaces compared to traditional hydrochloric and sulfuric acid-based solutions. The use of organic compounds as corrosion inhibitors in sulfamic acid-based electrolytes has been studied, highlighting the physiochemisorption mechanism and the potential for mixed- and interface-type corrosion inhibition (Verma & Quraishi, 2022).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including hexanoic acid, are important in the context of biocatalyst inhibition, with implications for the production of biofuels and chemicals. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae underscore the need for metabolic engineering strategies to enhance microbial tolerance. This research provides insights into the mechanisms of inhibition and suggests pathways for improving the robustness of microbial strains used in industrial processes (Jarboe et al., 2013).
Direcciones Futuras
The future research directions for this compound could include exploring its potential as an anti-plasmodial drug, as suggested by the study on dipeptide sulfonamides . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
(2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10-5-7-11(8-6-10)20(18,19)15-9-3-2-4-12(14)13(16)17/h5-8,12,15H,2-4,9,14H2,1H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJAAXSHLGSWAP-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-6-(4-methylphenylsulfonamido)hexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

